2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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Overview
Description
The compound "2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide" is a derivative of acetamide with potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, similar compounds with sulfanyl acetamide groups have been synthesized and studied for their biological activities, including antimicrobial, hemolytic, and antiviral properties . These compounds are characterized by the presence of a sulfanyl group attached to an acetamide moiety, which is further substituted with various aromatic and heteroaromatic rings.
Synthesis Analysis
The synthesis of related sulfanyl acetamide derivatives typically involves multi-step reactions. For instance, a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were synthesized through a three-step process starting from 2-(1H-indol-3-yl)acetic acid, which was converted to an ester, then to a hydrazide, and finally cyclized with CS2 and alcoholic KOH . Another synthesis pathway for similar compounds involved converting benzoic acid to ethyl benzoate, then to benzohydrazide, and finally to the target sulfanyl acetamides . These methods highlight the complexity and versatility of synthesizing sulfanyl acetamide derivatives.
Molecular Structure Analysis
The molecular structure of sulfanyl acetamide derivatives is characterized by the presence of a sulfanyl group linked to an acetamide moiety. The crystal structures of some derivatives reveal a folded conformation about the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the conformation . The molecular structure and conformation are crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Sulfanyl acetamide derivatives can undergo various chemical reactions, including intramolecular cyclization to form pyridin-2(1H)-ones . These reactions are often facilitated by the presence of a base and can lead to the formation of new heterocyclic compounds with a divalent sulfur atom. The reactivity of these compounds can be further modified through bromination, nitration, and alkylation, demonstrating their chemical versatility .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl acetamide derivatives are influenced by their molecular structure. For example, the polarity and conformation of these compounds have been studied using dipole moment measurements and quantum chemical calculations . The presence of different substituents can lead to the existence of multiple conformers, as seen in the case of 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamide . Spectroscopic techniques such as 1H-NMR, IR, and EI-MS are commonly used for structural elucidation . Additionally, the biological activities of these compounds, such as antimicrobial and hemolytic effects, are also considered part of their chemical properties .
Scientific Research Applications
Molecular Structure and Conformation
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a chemical compound with applications in scientific research. It exhibits a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring being inclined to the benzene ring at specific angles. This structural conformation is stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).
Antiviral Properties
Derivatives of this compound have been synthesized and assessed for their antiviral activities. Specifically, 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were tested against human adenovirus type 5 and ECHO-9 virus. Some derivatives demonstrated potential in reducing viral replication for both viruses, highlighting their significance in antiviral research (Wujec et al., 2011).
Antibacterial and Hemolytic Activities
A series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides was synthesized and evaluated for their antibacterial and hemolytic activities. These compounds exhibited significant antibacterial activity against pathogens like Salmonella typhi and Staphylococcus aureus. Most compounds showed minimal hemolytic activity, indicating their potential as therapeutic agents (Rubab et al., 2015).
Antioxidant Properties
The antioxidant properties of related compounds, specifically N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, were investigated. These compounds displayed considerable antioxidant activity, with some showing remarkable activity at low concentrations. The placement of halogens in the phenyl ring of these compounds was crucial for their high activity, underlining the importance of molecular structure in antioxidant potential (Gopi & Dhanaraju, 2020).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide” could be a subject of future research in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that indole derivatives can interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they can have a variety of molecular and cellular effects.
properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-6-5-7-14(10-12)20-17(21)11-22-18-13(2)19-16-9-4-3-8-15(16)18/h3-10,19H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKMNWCHICTDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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